
2-Amino-5-(3-((4-(4-(2-(chloromethyl)-1,3-dioxolan-2-yl)butyl)phenyl)amino)propyl)-6-methylpyrimidin-4(3H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Amino-5-(3-((4-(4-(2-(chloromethyl)-1,3-dioxolan-2-yl)butyl)phenyl)amino)propyl)-6-methylpyrimidin-4(3H)-one is a complex organic compound with a unique structure that includes a pyrimidinone core, a chloromethyl dioxolane moiety, and a substituted phenyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-5-(3-((4-(4-(2-(chloromethyl)-1,3-dioxolan-2-yl)butyl)phenyl)amino)propyl)-6-methylpyrimidin-4(3H)-one typically involves multiple steps, starting from commercially available precursors. The general synthetic route includes:
Formation of the Pyrimidinone Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the pyrimidinone ring.
Introduction of the Chloromethyl Dioxolane Moiety: This is achieved through a nucleophilic substitution reaction where a chloromethyl group is introduced to the dioxolane ring.
Substitution on the Phenyl Ring: The phenyl ring is functionalized with the butyl and amino groups through a series of substitution reactions, often using reagents like alkyl halides and amines.
Final Coupling: The final step involves coupling the substituted phenyl ring with the pyrimidinone core under conditions that promote the formation of the desired product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification methods such as crystallization or chromatography.
化学反応の分析
Types of Reactions
2-Amino-5-(3-((4-(4-(2-(chloromethyl)-1,3-dioxolan-2-yl)butyl)phenyl)amino)propyl)-6-methylpyrimidin-4(3H)-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized at the amino or methyl groups using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can target the pyrimidinone ring or the chloromethyl group, using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The chloromethyl group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols to form new derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Alkyl halides, amines, thiols, polar aprotic solvents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized compounds.
科学的研究の応用
2-Amino-5-(3-((4-(4-(2-(chloromethyl)-1,3-dioxolan-2-yl)butyl)phenyl)amino)propyl)-6-methylpyrimidin-4(3H)-one has several scientific research applications:
Medicinal Chemistry: This compound can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules, facilitating the construction of diverse chemical libraries.
Material Science: The unique structural features of this compound make it a candidate for the development of novel materials with specific properties, such as conductivity or fluorescence.
作用機序
The mechanism of action of 2-Amino-5-(3-((4-(4-(2-(chloromethyl)-1,3-dioxolan-2-yl)butyl)phenyl)amino)propyl)-6-methylpyrimidin-4(3H)-one involves its interaction with molecular targets such as enzymes or receptors. The compound’s effects are mediated through binding to these targets, leading to changes in their activity or function. The specific pathways involved depend on the biological context and the nature of the target.
類似化合物との比較
Similar Compounds
2-Amino-5-chlorobenzophenone: A simpler compound with a similar amino and chloromethyl substitution pattern.
2-Amino-5-chloro-3-methylbenzoic acid: Shares the amino and chloromethyl groups but has a different core structure.
2-Amino-5-methylthiazole: Contains an amino and methyl group but has a thiazole ring instead of a pyrimidinone core.
Uniqueness
What sets 2-Amino-5-(3-((4-(4-(2-(chloromethyl)-1,3-dioxolan-2-yl)butyl)phenyl)amino)propyl)-6-methylpyrimidin-4(3H)-one apart is its complex structure, which combines multiple functional groups and a unique core. This complexity allows for a wide range of chemical modifications and applications, making it a versatile compound in various fields of research.
特性
CAS番号 |
2499-42-5 |
|---|---|
分子式 |
C22H31ClN4O3 |
分子量 |
435.0 g/mol |
IUPAC名 |
2-amino-5-[3-[4-[4-[2-(chloromethyl)-1,3-dioxolan-2-yl]butyl]anilino]propyl]-4-methyl-1H-pyrimidin-6-one |
InChI |
InChI=1S/C22H31ClN4O3/c1-16-19(20(28)27-21(24)26-16)6-4-12-25-18-9-7-17(8-10-18)5-2-3-11-22(15-23)29-13-14-30-22/h7-10,25H,2-6,11-15H2,1H3,(H3,24,26,27,28) |
InChIキー |
QPOFEIBHCNZBFU-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C(=O)NC(=N1)N)CCCNC2=CC=C(C=C2)CCCCC3(OCCO3)CCl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


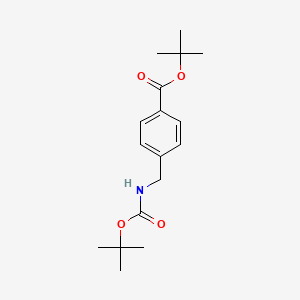
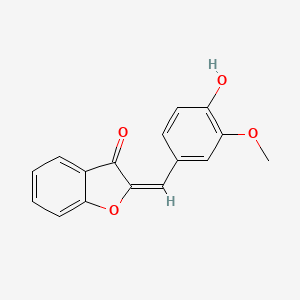

![9-Methyl-2-phenyl-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B12924427.png)
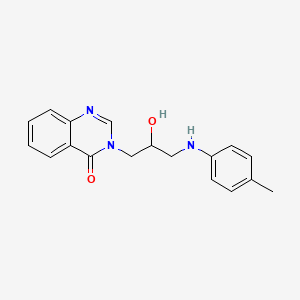

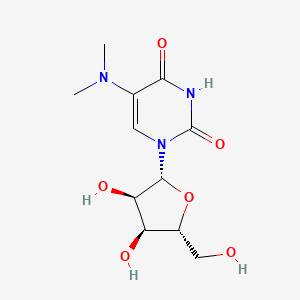

![(2S)-1-{N-[2-(5-Methyl-2-phenyl-1,3-oxazol-4-YL)ethyl]glycyl}pyrrolidine-2-carbonitrile](/img/structure/B12924470.png)



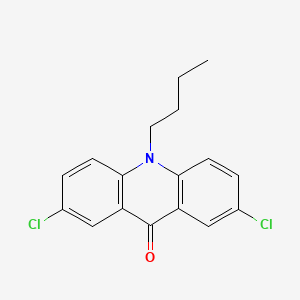
![9-Bromo-7-methyl-2-(pyridin-4-yl)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B12924501.png)
